1-Boc-5-Cyano-3-formylindole

Orthogonal protecting group strategy Chemoselective synthesis Indole-chalcone hybrids

Researchers synthesizing LSD1/KDM1A inhibitors often face yield-limiting side reactions when using unprotected 3-formyl-1H-indole-5-carbonitrile due to competing N-H reactivity. 1-Boc-5-Cyano-3-formylindole (CAS 914348-93-9) resolves this with orthogonal N-Boc protection, enabling chemoselective transformations at the 3-formyl position before controlled deprotection. • Enables two-step diversification: C3 condensation/cross-coupling followed by N-functionalization, directly mapping to potent LSD1 inhibitor pharmacophores • Integrated 5-CN eliminates 2-3 late-stage nitrile introduction steps versus non-cyanated indole routes • Trifunctional scaffold (N-Boc, 3-CHO, 5-CN) supports split-and-pool DNA-encoded library synthesis with minimal cross-reactivity. Supplied at ≥95% purity with Certificate of Analysis.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 914348-93-9
Cat. No. B582052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-Cyano-3-formylindole
CAS914348-93-9
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O
InChIInChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3
InChIKeyMLUMALLEGSYCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-5-Cyano-3-formylindole – Trifunctional Indole Building Block


1-Boc-5-Cyano-3-formylindole (tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate) is a heterocyclic intermediate comprising an indole core with three orthogonal functional groups: an N-Boc protecting group at the 1-position, a nitrile at the 5-position, and an aldehyde at the 3-position . This trifunctional scaffold is specifically designed for sequential, chemoselective transformations that are central to the synthesis of pharmacologically active 5-cyanoindole derivatives, notably LSD1 (KDM1A) inhibitors [1].

Irreplaceability of 1-Boc-5-Cyano-3-formylindole


Simple substitution with the unprotected 3-formyl-1H-indole-5-carbonitrile (CAS 17380-18-6) or other mono-functional indoles fails in multi-step synthetic routes due to fundamentally different reactivity and compatibility . The unprotected indole N–H is nucleophilic and acidic, leading to competing side reactions during key transformations such as N-alkylation, cross-coupling, or base-mediated condensations. The N-Boc group in 1-Boc-5-Cyano-3-formylindole orthogonally masks this reactivity, enabling chemoselective functionalization at the 3-formyl position first, followed by controlled deprotection to liberate the indole N–H for subsequent diversification [1]. This orthogonal protection strategy is not feasible with the non-Boc analog, directly impacting synthetic yield, purity, and the scope of accessible derivatives.

1-Boc-5-Cyano-3-formylindole vs. Closest Analogs


Orthogonal N-Boc Protection for Exclusive 3-Formyl Reactivity

The N-Boc group in 1-Boc-5-Cyano-3-formylindole provides orthogonality not present in the unprotected 3-formyl-1H-indole-5-carbonitrile. In a model microwave-assisted one-pot synthesis of indole–chalcone hybrids, a Boc-protected 3-formylindole (1-Boc-3-formylindole) reacted exclusively at the aldehyde to form the chalcone, with simultaneous thermal deprotection occurring in the same pot, yielding the final deprotected hybrid directly [1]. By contrast, using unprotected 3-formylindole would require separate protection steps and cannot achieve this streamlined one-pot sequence. For 1-Boc-5-Cyano-3-formylindole, the 5-cyano group adds the capacity for subsequent diversification (e.g., reduction, hydrolysis, or click chemistry) without altering the reactivity of the 3-formyl position.

Orthogonal protecting group strategy Chemoselective synthesis Indole-chalcone hybrids

5-Cyano-3-formyl Groups: Direct Entry to LSD1 Pharmacophores

The 5-cyano substituent is a critical pharmacophoric element in potent LSD1 inhibitors. Patents from Novartis (US10604502B2) and others describe a series of substituted 5-cyanoindoles where the cyano group at the 5-position is essential for enzymatic inhibition [1]. In these structures, the 3-position is elaborated through the aldehyde handle. 1-Boc-5-Cyano-3-formylindole is the direct, protected precursor to this pharmacophore class. The unprotected analog, 3-formyl-1H-indole-5-carbonitrile, cannot be directly N-alkylated at the indole nitrogen without generating mixtures of N- and C-alkylated products [2]. Compound 34 in US10604502, a representative 5-cyanoindole, exhibits an LSD1 IC50 of 100 nM [1].

LSD1/KDM1A inhibitors 5-Cyanoindole pharmacophore Anticancer drug discovery

Solubility and Crystallinity Advantage Over Unprotected Analog

The presence of the bulky tert-butoxycarbonyl group in 1-Boc-5-Cyano-3-formylindole is predicted to enhance solubility in organic solvents and improve crystallinity relative to the unprotected 3-formyl-1H-indole-5-carbonitrile. Vendor datasheets indicate the Boc-protected compound is a solid with a melting point significantly above room temperature, whereas the unprotected analog can be an oil or low-melting solid . The improved solid-state properties facilitate handling, weighing, and formulation for parallel medicinal chemistry.

Solid-state properties Solubility Crystallinity

1-Boc-5-Cyano-3-formylindole: Application Scenarios


Step-Economic LSD1 Inhibitor Library Synthesis

The orthogonal N-Boc protection allows a two-step diversification sequence: (i) condensation or cross-coupling at the 3-formyl position, and (ii) deprotection/N-functionalization. This directly maps to the core structure of potent LSD1 inhibitors where both an N-substituent and a specific 3-side chain are required [1]. The integrated 5-cyano group eliminates the need for later-stage nitrile introduction, reducing the synthetic route by 2–3 steps relative to routes starting from non-cyanated indoles.

One-Pot Indole–Chalcone/Pyrimidine Hybrid Synthesis

Building on the reported microwave-assisted one-pot synthesis of indole–chalcones from Boc-protected indole aldehydes [2], 1-Boc-5-Cyano-3-formylindole can be used analogously to generate 5-cyano-substituted chalcones. The presence of the nitrile further permits post-condensation modifications such as tetrazole formation or reduction to an aminomethyl group for additional diversity.

Trifunctional Scaffold for DNA-Encoded Library (DEL) Synthesis

The three orthogonally addressable functional groups (N-Boc, 3-CHO, 5-CN) make this intermediate suitable for split-and-pool DNA-encoded library synthesis. The N-Boc group can be deprotected on-DNA under mild acidic conditions, the aldehyde can undergo reductive amination or Grignard addition, and the nitrile can be reduced or hydrolyzed, all with minimal cross-reactivity. This trifunctionality is unmatched by simpler indole building blocks.

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